3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
3-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a 1H-quinazoline-4-one core substituted with two 4-methoxyphenyl groups at positions 3 and the N-benzyl position. The sulfanylidene (C=S) group at position 2 and the carboxamide at position 7 contribute to its unique electronic and steric properties .
Properties
CAS No. |
421593-24-0 |
|---|---|
Molecular Formula |
C24H21N3O4S |
Molecular Weight |
447.51 |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4S/c1-30-18-8-3-15(4-9-18)14-25-22(28)16-5-12-20-21(13-16)26-24(32)27(23(20)29)17-6-10-19(31-2)11-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,32) |
InChI Key |
YQPUBWNGAFRXSQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinazoline core, followed by the introduction of the methoxyphenyl groups and the sulfanylidene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol or thioether.
Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Substituent Variations on the Quinazoline Core
- Target Compound : Features dual 4-methoxyphenyl groups (electron-donating) at positions 3 and the N-benzyl position, promoting solubility and influencing electronic interactions .
- 3-(2-Methoxyethyl)-N-[(4-Methoxyphenyl)methyl] Derivative () : Substitutes the 4-methoxyphenyl at position 3 with a 2-methoxyethyl chain, altering steric bulk and hydrogen-bonding capacity.
Sulfur-Containing Functional Groups
- The target compound’s 2-sulfanylidene group contrasts with sulfonyl (e.g., 2-{[3-(4-chlorophenyl)-4-oxo-quinazolin-2-yl]sulfanyl}acetamide in ) or sulfonamide groups (e.g., N-[(4-methoxyphenyl)methyl]-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide in ).
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article discusses its biological activity, focusing on anticancer properties, antioxidant effects, and potential therapeutic applications.
The compound's structure can be analyzed through its molecular formula and weight:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 346.42 g/mol
Biological Activity Overview
Quinazoline derivatives have been extensively studied for their biological activities, including:
- Anticancer Activity
- Antioxidant Properties
- Anti-inflammatory Effects
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, including:
- A549 (human lung carcinoma)
- K562 (human chronic myelogenous leukemia)
In vitro studies demonstrate that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis |
| K562 | 15 | Cell cycle arrest |
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound. Studies have utilized various assays to evaluate its capacity to scavenge free radicals and inhibit oxidative stress. Notably, the presence of methoxy groups enhances its antioxidant potential.
The antioxidant mechanism involves metal-chelating properties and radical scavenging activities, which are crucial for preventing oxidative damage in cells.
Anti-inflammatory Effects
Quinazoline derivatives have also been explored for their anti-inflammatory properties. The compound exhibits inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models.
Case Studies
Several studies highlight the biological activity of similar quinazoline compounds:
- Study on Anticancer Activity : A series of quinazoline derivatives were tested against several cancer cell lines, revealing that modifications at the 4-position significantly enhance cytotoxicity.
- Antioxidant Evaluation : Research demonstrated that derivatives with hydroxyl substitutions at specific positions exhibited improved antioxidant activity compared to their methoxy counterparts.
- In Vivo Studies : Animal models treated with quinazoline derivatives showed reduced tumor growth and metastasis, indicating potential for therapeutic use in oncology.
Q & A
Basic: What are the standard synthetic routes for this compound, and what analytical techniques ensure intermediate purity?
Answer:
The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes to form chalcone intermediates, followed by cyclization and amide formation. Key steps include:
- Condensation: 4-Methoxybenzaldehyde derivatives are reacted with appropriate aldehydes using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) in solvents such as DMF or dioxane .
- Cyclization: The intermediate undergoes cyclization under reflux conditions, often requiring anhydrous environments to prevent hydrolysis.
- Amide Coupling: Carboxamide formation via coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .
Analytical Methods:
- TLC monitors reaction progress (Rf values compared to standards).
- NMR Spectroscopy (¹H/¹³C) confirms structural integrity, with methoxy (~δ 3.8 ppm) and sulfanylidene (δ 4.5–5.5 ppm) groups as key markers .
- IR Spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .
Table 1: Common Reaction Conditions in Synthesis
| Step | Reagents/Catalysts | Solvents | Temperature |
|---|---|---|---|
| Condensation | PTSA, ZnCl₂ | DMF, Dioxane | 80–100°C |
| Cyclization | K₂CO₃, NaH | THF, Toluene | Reflux |
| Amidation | EDC, HOBt | DCM, THF | RT–40°C |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
Structural validation combines spectroscopic and crystallographic methods:
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles. The quinazoline core and substituents (e.g., methoxyphenyl groups) are mapped for planarity and hydrogen-bonding patterns .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical values within 5 ppm error) .
- Elemental Analysis: Validates C, H, N, S content (±0.3% deviation) .
Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts)?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:
- Solvent Standardization: Re-run NMR in deuterated DMSO or CDCl₃ to compare with literature .
- Variable Temperature NMR: Identifies tautomeric forms (e.g., thione-thiol equilibrium) by observing peak splitting at low temperatures .
- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns protons/carbons unambiguously .
Example: A reported δ 5.1 ppm shift for the sulfanylidene group in DMSO vs. δ 4.9 ppm in CDCl₃ highlights solvent polarity effects .
Advanced: What strategies optimize the yield of the final product in multi-step syntheses?
Answer:
Optimization leverages Design of Experiments (DoE) and kinetic studies:
- DoE Factors: Vary catalyst loading (5–20 mol%), solvent polarity (DMF vs. dioxane), and temperature (60–120°C) to identify optimal conditions .
- Quenching Intermediates: Isolate unstable intermediates (e.g., chalcones) via flash chromatography to prevent side reactions .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., cyclization in 2 hrs vs. 24 hrs conventionally) with 15–20% yield improvement .
Table 2: Yield Optimization Case Study
| Parameter | Baseline | Optimized | Yield Change |
|---|---|---|---|
| Catalyst (ZnCl₂) | 10 mol% | 15 mol% | +12% |
| Solvent | DMF | Dioxane | +8% |
| Temperature | 80°C | 100°C | +10% |
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Screens against kinase domains (e.g., EGFR) using the compound’s 3D structure (PDB ID from SHELX refinements) to identify binding affinities (ΔG < -8 kcal/mol) .
- MD Simulations (GROMACS): Assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen-bond persistence .
- QSAR Models: Correlates substituent electronegativity (e.g., methoxy vs. chloro groups) with anti-cancer activity (IC₅₀ values) .
Advanced: How does crystallographic analysis using SHELX refine the compound’s molecular conformation?
Answer:
SHELX refines X-ray data through:
- Charge Flipping: Solves phase problems for non-centrosymmetric crystals .
- Hydrogen Bond Analysis: Identifies key interactions (e.g., N–H···O=S) using graph-set notation (e.g., C(4) chains) to explain packing stability .
- Thermal Ellipsoids: Visualizes atomic displacement parameters (ADPs) to assess conformational flexibility (e.g., rotating methoxyphenyl groups) .
Advanced: What are common pitfalls in interpreting biological activity data, and how can they be mitigated?
Answer:
- Off-Target Effects: Use isoform-specific inhibitors (e.g., EGFR-TK) in control assays to validate selectivity .
- Solubility Artifacts: Pre-test solubility in DMSO/PBS and use concentrations below the critical micelle concentration (CMC) .
- Metabolic Instability: Conduct microsomal stability assays (e.g., t₁/₂ > 30 mins in liver microsomes) to rule out rapid degradation .
Example: A reported IC₅₀ of 2 µM in vitro may drop to 20 µM in vivo due to poor bioavailability, necessitating pro-drug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
